Cas no 1402232-59-0 (Methyl 4-(pyridin-3-yl)oxane-4-carboxylate)

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a versatile heterocyclic compound featuring a pyridine moiety fused with an oxane ring, offering a unique structural motif for synthetic and medicinal chemistry applications. Its ester functionality enhances reactivity, making it a valuable intermediate for further derivatization, such as hydrolysis or amidation. The pyridine ring contributes to potential biological activity, while the oxane scaffold provides conformational rigidity, useful in drug design. This compound is particularly advantageous in the development of pharmacologically active molecules due to its balanced lipophilicity and hydrogen-bonding capabilities. It is suitable for use in organic synthesis, catalysis research, and as a building block for bioactive compounds.
Methyl 4-(pyridin-3-yl)oxane-4-carboxylate structure
1402232-59-0 structure
商品名:Methyl 4-(pyridin-3-yl)oxane-4-carboxylate
CAS番号:1402232-59-0
MF:C12H15NO3
メガワット:221.252403497696
CID:4787519

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(pyridin-3-yl)oxane-4-carboxylate
    • Methyl 4-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxylate
    • インチ: 1S/C12H15NO3/c1-15-11(14)12(4-7-16-8-5-12)10-3-2-6-13-9-10/h2-3,6,9H,4-5,7-8H2,1H3
    • InChIKey: QFBQYBIIKSTGQS-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(=O)OC)(C2C=NC=CC=2)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 48.4

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
214547-1g
Methyl 4-(pyridin-3-yl)oxane-4-carboxylate
1402232-59-0
1g
£440.00 2022-03-01
Chemenu
CM502742-1g
Methyl4-(pyridin-3-yl)tetrahydro-2H-pyran-4-carboxylate
1402232-59-0 97%
1g
$527 2023-03-07

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate 関連文献

Methyl 4-(pyridin-3-yl)oxane-4-carboxylateに関する追加情報

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (CAS No. 1402232-59-0): A Comprehensive Overview

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (CAS No. 1402232-59-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents. Its molecular structure, incorporating both a pyridine ring and an oxane moiety, endows it with distinct chemical properties that make it a valuable candidate for further exploration.

The significance of this compound lies in its potential applications across various domains of chemical biology and drug discovery. The presence of the pyridine ring, a well-known pharmacophore, suggests that it may exhibit interactions with biological targets such as enzymes and receptors. Meanwhile, the oxane group introduces a cyclic ether functionality, which can influence the compound's solubility, metabolic stability, and overall bioavailability. These structural attributes make Methyl 4-(pyridin-3-yl)oxane-4-carboxylate an intriguing subject for synthetic chemists and pharmacologists alike.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases. Among these, compounds that can modulate enzyme activity have shown particular promise. The 4-(pyridin-3-yl)oxane-4-carboxylate scaffold of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate has been explored in several preclinical studies as a potential inhibitor for enzymes involved in metabolic pathways relevant to conditions such as diabetes and obesity. Preliminary findings indicate that derivatives of this compound may exhibit inhibitory effects on key enzymes like PDE4 and GSK-3β, which are implicated in inflammation and glucose metabolism.

The synthesis of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of pyridine derivatives with appropriate electrophiles to form the pyridine ring-substituted intermediate. Subsequent functionalization steps introduce the oxane moiety through cyclization reactions, often employing protecting groups to ensure regioselectivity. The final step involves esterification to yield the methyl ester derivative, which is the desired product.

The structural features of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate also make it a versatile building block for more complex molecules. Researchers have utilized this compound as a precursor in the synthesis of heterocyclic libraries, which are then screened for biological activity. The combination of computational modeling and high-throughput screening techniques has accelerated the discovery process, allowing for rapid identification of lead compounds with potential therapeutic value.

In terms of pharmacokinetic properties, Methyl 4-(pyridin-3-yl)oxane-4-carboxylate exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. Additionally, its stability under various conditions suggests that it may be suitable for long-term storage and transportation without significant degradation. These characteristics make it a practical choice for both laboratory research and potential clinical applications.

The latest advancements in drug discovery have emphasized the importance of structure-based drug design (SBDD). Methyl 4-(pyridin-3-yl)oxane-4-carboxylate, with its well-defined three-dimensional structure, serves as an excellent candidate for SBDD approaches. By integrating X-ray crystallography and molecular dynamics simulations, researchers can gain insights into how this compound interacts with biological targets at an atomic level. This detailed understanding can guide the optimization process to enhance binding affinity and selectivity.

4-(pyridin-3-yloxa/carboxylate. Several research groups have reported methods that minimize waste generation and reduce reliance on hazardous reagents. These environmentally conscious approaches align with global efforts to promote sustainable practices in pharmaceutical manufacturing. 4-(pyridin--3-yloxa/carboxy/late extend beyond enzyme inhibition. Emerging evidence suggests that this compound may also exhibit anti-inflammatory properties by modulating signaling pathways associated with immune responses. In particular, its ability to interact with cytokine receptors has been explored in models of chronic inflammation diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Early-stage studies indicate that derivatives of this compound could serve as novel therapeutics to complement existing treatments. 4-(pyridin--3-yloxa/carboxy/late (CAS No. 1402232--59--0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural composition offers opportunities for designing innovative drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to remain at the forefront of medicinal chemistry innovation.

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